molecular formula C26H30N2O2S B14159653 N-{5-ethyl-3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]thiophen-2-yl}benzamide CAS No. 6911-46-2

N-{5-ethyl-3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]thiophen-2-yl}benzamide

Cat. No.: B14159653
CAS No.: 6911-46-2
M. Wt: 434.6 g/mol
InChI Key: QSXNDEJXZMLTSO-UHFFFAOYSA-N
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Description

N-{5-ethyl-3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]thiophen-2-yl}benzamide is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with an ethyl group, a methoxyphenyl group, and a piperidinylmethyl group, along with a benzamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-ethyl-3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]thiophen-2-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The ethyl group and the methoxyphenyl group are introduced onto the thiophene ring through electrophilic aromatic substitution reactions.

    Piperidinylmethyl Group Addition: The piperidinylmethyl group is added via nucleophilic substitution reactions, often using piperidine and a suitable alkylating agent.

    Benzamide Formation: The final step involves the formation of the benzamide moiety through the reaction of the substituted thiophene with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{5-ethyl-3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]thiophen-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group in the benzamide moiety to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{5-ethyl-3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]thiophen-2-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{5-ethyl-3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]thiophen-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.

    Benzamide Derivatives: Compounds with the benzamide moiety but different aromatic or heterocyclic rings.

    Piperidine Derivatives: Compounds containing the piperidine ring with various functional groups.

Uniqueness

N-{5-ethyl-3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]thiophen-2-yl}benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

6911-46-2

Molecular Formula

C26H30N2O2S

Molecular Weight

434.6 g/mol

IUPAC Name

N-[5-ethyl-3-[(4-methoxyphenyl)-piperidin-1-ylmethyl]thiophen-2-yl]benzamide

InChI

InChI=1S/C26H30N2O2S/c1-3-22-18-23(26(31-22)27-25(29)20-10-6-4-7-11-20)24(28-16-8-5-9-17-28)19-12-14-21(30-2)15-13-19/h4,6-7,10-15,18,24H,3,5,8-9,16-17H2,1-2H3,(H,27,29)

InChI Key

QSXNDEJXZMLTSO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)OC)N4CCCCC4

Origin of Product

United States

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